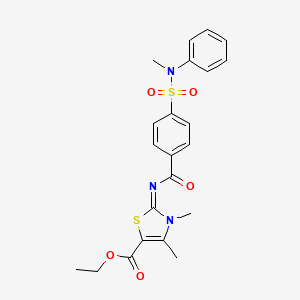
(Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-Ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 378.43 g/mol
The compound features a thiazole ring, which is often associated with various pharmacological activities, including antibacterial and antifungal properties.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit varying degrees of antimicrobial activity. A study focused on related thiazole compounds demonstrated that they possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| (Z)-Ethyl 3,4-dimethyl... | E. coli | 15 |
| (Z)-Ethyl 3,4-dimethyl... | S. aureus | 20 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Thiazole derivatives have been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
Research Findings:
Inhibitory assays revealed that (Z)-ethyl 3,4-dimethyl... effectively inhibited the activity of certain proteases involved in tumor progression.
The biological activities of (Z)-ethyl 3,4-dimethyl... can be attributed to its ability to interact with biological macromolecules. The thiazole moiety likely plays a critical role in binding to target proteins or enzymes due to its electron-rich nature.
Eigenschaften
IUPAC Name |
ethyl 3,4-dimethyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-5-30-21(27)19-15(2)24(3)22(31-19)23-20(26)16-11-13-18(14-12-16)32(28,29)25(4)17-9-7-6-8-10-17/h6-14H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVMQOXBYGQMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)S1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














